Bienvenue dans la boutique en ligne BenchChem!

Akuammigine

opioid pharmacology receptor binding functional bioassay

Akuammigine is the critical negative control for opioid receptor pharmacology. Unlike the potent μ- and κ-opioid agonists akuammidine and akuammicine isolated from the same botanical source, akuammigine demonstrates little or no efficacy in standard opioid bioassays. It competitively antagonizes noradrenaline at postsynaptic α-adrenoceptors (pA₂=4.68) and exhibits antimalarial activity. With HPLC purity ≥98% and verified identity, this compound eliminates confounding opioid activity, ensuring reproducible, interpretable results. Choose akuammigine as your validated inactive comparator.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
CAS No. 642-17-1
Cat. No. B127127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkuammigine
CAS642-17-1
Synonyms19-epiajmalicine
ajmalicine
ajmalicine hydrochloride
ajmalicine, (19alpha,20alpha)-isomer
ajmalicine, (19beta)-isomer
ajmalicine, (19beta,20alpha)-isomer
ajmalicine, (3-beta,19beta)-isomer
ajmalicine, (3beta,19alpha)-isomer
ajmalicine, (3beta,19alpha,20alpha)-isomer
ajmalicine, (hydrochloride(19beta,20alpha))-isomer
ajmalicine, hydrochloride(19alpha)-isomer
ajmalicine, PO4(19alpha)-isomer
akuammigine
delta-yohimbine
Lamuran
raubasine
raubasine HCl
raubasine hydrochloride
rauvasan
tetrahydro-alstonine
tetrahydroalstonine
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
InChIInChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19+/m0/s1
InChIKeyGRTOGORTSDXSFK-BMYCAMMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Akuammigine (CAS 642-17-1) Scientific Baseline: Compound Class, Source, and Selection Context


Akuammigine (CAS 642-17-1) is a monoterpenoid indole alkaloid of the heteroyohimbine/corynanthe type, with molecular formula C21H24N2O3 and molecular weight 352.43 g/mol [1]. The compound is isolated from the seeds of Picralima nitida (akuamma tree) as well as from Vinca sardoa and Uncaria rhynchophylla [2]. As a member of the akuamma alkaloid class, akuammigine shares structural features with akuammidine, akuammine, akuammicine, and pseudoakuammigine; however, its pharmacological profile differs markedly from these structural analogs, making compound identity critical for reproducible research outcomes [3].

Akuammigine (CAS 642-17-1) Critical Differentiation: Why In-Class Substitution Without Verification Invalidates Research Outcomes


Akuammigine presents a critical case study in why akuamma alkaloids cannot be treated as interchangeable commodities. While structurally related compounds such as akuammidine, akuammine, and akuammicine demonstrate measurable opioid receptor binding and functional activity, akuammigine shows little or no efficacy in standard opioid bioassays despite being isolated from the same botanical source [1]. Substituting akuammigine for akuammidine (Ki μ = 0.6 μM) or akuammicine (Ki κ = 0.2 μM) in a receptor pharmacology study would yield fundamentally different results [2]. This divergence underscores the necessity for analytical verification (HPLC purity ≥98%) and compound-specific procurement rather than class-level sourcing decisions.

Akuammigine (CAS 642-17-1) Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


Akuammigine vs Akuammidine: Absence of Functional Opioid Efficacy Differentiates Compound Selection for Receptor Studies

In head-to-head testing of five Picralima nitida alkaloids, akuammigine and pseudoakuammigine demonstrated little or no efficacy in isolated tissue opioid bioassays, while akuammidine showed measurable μ-opioid agonist activity that was antagonized by naloxone and the μ-selective antagonist CTOP [1]. This lack of functional opioid efficacy distinguishes akuammigine from akuammidine and akuammicine, making compound identity verification essential for studies expecting μ- or κ-opioid modulation.

opioid pharmacology receptor binding functional bioassay natural product

Akuammigine α-Adrenoceptor Antagonism: pA2 = 4.68 Defines a Non-Opioid Mechanism Not Shared by Primary Opioid-Active Analogs

Akuammigine competitively antagonizes the effect of noradrenaline on postsynaptic α-adrenoceptors, yielding a pA2 value of 4.68 . This α-adrenergic activity, while relatively weak, represents a distinct pharmacological mechanism that is not reported for the primary opioid-active akuamma alkaloids such as akuammidine or akuammicine. For studies investigating dual adrenergic/opioid mechanisms or requiring a control compound lacking significant opioid activity, akuammigine offers a mechanistically distinct profile.

adrenergic pharmacology competitive antagonism vas deferens assay receptor selectivity

Akuammigine as Synthetic Intermediate: Enantioselective Total Synthesis Access Distinguishes from Extraction-Only Analogs

Akuammigine has been successfully accessed via enantioselective total synthesis, with a patented cooperative catalysis approach converting keto-enamine esters into trans-piperidinyl compounds with >99:1 enantiomeric ratio . The synthetic route provides access to tetrahydroalstonine, akuammigine, and ultimately the natural products alstonine and serpentine through palladium-mediated dehydrogenation . Additionally, (-)-ψ-akuammigine has been prepared via the first total syntheses of akuammiline alkaloids containing both a methanoquinolizidine core and vicinal quaternary centers [1]. This synthetic accessibility distinguishes akuammigine from several akuamma alkaloids that remain accessible only via natural extraction.

total synthesis enantioselective catalysis heteroyohimbine process chemistry

Pseudoakuammigine In Vivo Antinociception: ED50 Data Defines Baseline for Akuammigine Structural Analog Studies

While akuammigine itself lacks in vivo antinociception data, the closely related structural analog pseudoakuammigine serves as a relevant comparator. In a 2022 study, a semi-synthetic N1-phenethyl derivative of pseudoakuammigine demonstrated a 70-fold increase in μOR potency and 7-fold increase in μOR selectivity relative to the parent alkaloid [1]. The in vitro potency was reflected in rodent antinociception assays, producing ED50 = 77.6 mg/kg in tail-flick and ED50 = 77.1 mg/kg in hot-plate assays [1]. These data establish a baseline from which akuammigine structural modifications can be quantitatively benchmarked.

in vivo pharmacology antinociception ED50 structure-activity relationship

In Vitro Antimalarial Activity: Akuammigine Offers Distinct IC50 Values for Infectious Disease Screening

Akuammigine demonstrates in vitro antimalarial activity against Plasmodium falciparum strains . While specific IC50 values for akuammigine are not directly reported in the open literature with explicit comparator data for akuammidine or akuammicine in identical assay conditions, the antimalarial activity represents a distinct pharmacological dimension separate from the opioid/adrenergic profile. This activity may provide a differentiating factor when selecting akuamma alkaloids for infectious disease screening panels or natural product library procurement.

antimalarial Plasmodium falciparum IC50 infectious disease

Akuammigine (CAS 642-17-1) Research and Industrial Application Scenarios Based on Evidence-Linked Differentiation


Negative Control or Inactive Comparator in Opioid Receptor Functional Assays

For researchers conducting opioid receptor pharmacology studies requiring a structurally related but functionally inactive comparator, akuammigine provides a validated negative control. Unlike akuammidine (μ-opioid agonist) and akuammicine (κ-opioid agonist, Ki = 0.2 μM), akuammigine demonstrates little or no efficacy in standard opioid bioassays [1]. This differential profile enables experimental designs that control for non-specific alkaloid effects while isolating receptor-mediated responses.

Starting Material for Semi-Synthetic Derivative Development and Structure-Activity Relationship Studies

Akuammigine serves as a scaffold for medicinal chemistry optimization programs targeting opioid or adrenergic receptors. As demonstrated with the structural analog pseudoakuammigine, modifications at the N1 position can produce 70-fold increases in μOR potency and 7-fold increases in μOR selectivity [1]. The availability of akuammigine via enantioselective total synthesis (US Patents 10,323,039; 10,654,865) with >99:1 enantiomeric ratio ensures reliable supply of stereochemically defined material for SAR studies [2].

α-Adrenoceptor Pharmacology Studies Requiring Non-Opioid Alkaloid Controls

Akuammigine competitively antagonizes noradrenaline at postsynaptic α-adrenoceptors with pA2 = 4.68 [1]. This adrenergic mechanism is distinct from the opioid activity observed in akuammidine and akuammicine. Researchers investigating dual adrenergic/opioid signaling pathways or requiring an alkaloid control compound lacking confounding opioid activity should select akuammigine over opioid-active akuamma alkaloids.

Antimalarial Screening and Natural Product Library Procurement

Akuammigine demonstrates in vitro antimalarial activity against Plasmodium falciparum [1]. For infectious disease screening programs and natural product library curation, akuammigine offers a distinct entry in the akuamma alkaloid family that may exhibit differential antiplasmodial potency relative to other alkaloids from Picralima nitida. Procurement of high-purity akuammigine (HPLC ≥98%) ensures reproducible screening outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akuammigine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.